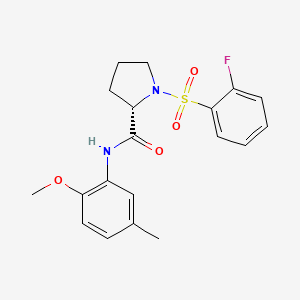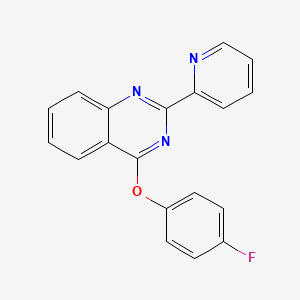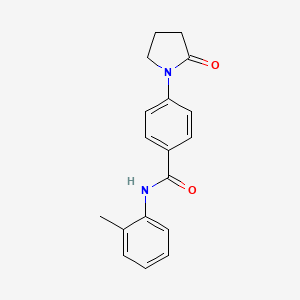
(E)-3-(5-methylfuran-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-methylfuran-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is a chemical compound with potential applications in scientific research. It belongs to the class of nitriles and has a molecular weight of 266.34 g/mol.
科学的研究の応用
(E)-3-(5-methylfuran-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antiproliferative activity against cancer cell lines, including breast, colon, and lung cancer cells. It also exhibits anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been reported to exhibit antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of (E)-3-(5-methylfuran-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and topoisomerase II. COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 activity leads to a decrease in prostaglandin production, resulting in anti-inflammatory activity. Topoisomerase II is an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II activity leads to DNA damage and cell death.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins. Furthermore, it has been reported to exhibit antibacterial activity against Gram-positive bacteria.
実験室実験の利点と制限
One advantage of using (E)-3-(5-methylfuran-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile in lab experiments is its potential for use in the development of new drugs for the treatment of cancer, inflammatory diseases, and bacterial infections. However, one limitation is the lack of information on its toxicity and side effects, which need to be thoroughly investigated before it can be used in clinical trials.
将来の方向性
There are several future directions for the research on (E)-3-(5-methylfuran-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile. One potential direction is the investigation of its mechanism of action in more detail to better understand its potential applications in the treatment of cancer, inflammatory diseases, and bacterial infections. Another direction is the investigation of its toxicity and side effects to assess its safety for use in clinical trials. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成法
The synthesis of (E)-3-(5-methylfuran-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile involves the reaction of 5-methylfurfural and 4-methyl-2-thiazolamine in the presence of a catalyst. The reaction proceeds through a condensation reaction to form the desired compound. The yield of the reaction is dependent on the reaction conditions, including the temperature, reaction time, and catalyst used.
特性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-8-7-16-12(14-8)10(6-13)5-11-4-3-9(2)15-11/h3-5,7H,1-2H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRXIFBTVFUDDC-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)

![2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide](/img/structure/B7645326.png)

![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid](/img/structure/B7645350.png)

![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7645358.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B7645364.png)

![6-[2-(ethylamino)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645389.png)